molecular formula C13H19NO B1405081 N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine CAS No. 1424857-25-9

N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine

Cat. No.: B1405081
CAS No.: 1424857-25-9
M. Wt: 205.3 g/mol
InChI Key: CVFMNKZYVXATGH-UHFFFAOYSA-N
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Description

N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine is a chemical building block of interest in medicinal chemistry and drug discovery. This compound features a 2,2-dimethylchroman (3,4-dihydro-2H-chromene) scaffold, a privileged structure frequently employed in the design and synthesis of biologically active molecules . The core chroman structure serves as a key motif in the development of novel therapeutic agents, making its derivatives valuable intermediates for chemical exploration . Research into structurally related 2,2-dimethyl-2H-chromene derivatives has identified significant potential in oncology, particularly as inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway . The HIF-1 transcription factor is a well-validated target in cancer therapy, as its activation promotes tumor growth and angiogenesis in hypoxic environments . While the specific activity of this amine derivative is subject to ongoing research, its structure offers a versatile platform for the synthesis of compound libraries aimed at investigating new small-molecule inhibitors for cancer and other diseases. This product is intended for research applications as a synthetic intermediate and is strictly for laboratory use.

Properties

IUPAC Name

1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(2)7-6-11-8-10(9-14-3)4-5-12(11)15-13/h4-5,8,14H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFMNKZYVXATGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001190343
Record name 2H-1-Benzopyran-6-methanamine, 3,4-dihydro-N,2,2-trimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1424857-25-9
Record name 2H-1-Benzopyran-6-methanamine, 3,4-dihydro-N,2,2-trimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1424857-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-6-methanamine, 3,4-dihydro-N,2,2-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine typically involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-chromen-6-ylmethyl chloride with N-methylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Mechanism of Action

The mechanism of action of N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Chromene Derivatives with Varied Substituents

(a) 6-Ethyl-N-methyl-3-nitro-4-nitromethyl-4H-chromen-2-amine
  • Structure : Shares the 4H-chromene core but incorporates nitro and ethyl groups at positions 3 and 6, respectively.
  • Pharmacology : Chromene derivatives with nitro substituents are associated with anticoagulant, antiviral, and anticancer activities .
(b) α-Lapachone (2,2-Dimethyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione)
  • Structure: Contains a quinone moiety at positions 5 and 10, unlike the target compound’s amine group.
  • Properties: The quinone system enables redox cycling, contributing to α-lapachone’s anticancer and antifungal activities. The absence of this feature in the target compound suggests divergent biological mechanisms .

Benzylamine and Substituted Analogs

(a) N-(2-Chlorobenzyl)-N-methylamine
  • Structure : Simplistic benzylamine derivative with a chlorine substituent.
  • Properties: The halogen increases lipophilicity and may enhance blood-brain barrier penetration.
(b) N-(4-t-Butylbenzyl)-N-methylformamide
  • Structure : Features a formamide group instead of a secondary amine.
  • Properties : The formamide group introduces hydrogen-bonding capacity but reduces basicity. This compound is used in synthesizing antifungal agents like butenafine, highlighting the role of N-methylamine derivatives in drug development .

Heterocyclic Analogues

(a) N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine
  • Structure : Pyridine ring replaces the chromene system.
  • Such compounds are metabolites of insecticides (e.g., acetamiprid), emphasizing the influence of heterocycles on biodegradation pathways .
(b) AV-45 ([³H]Florbetapir)
  • Structure : Contains a pyridinylvinylpheny group linked to N-methylamine.
  • Properties : Used as a PET tracer for amyloid-β imaging. The extended conjugation in AV-45 improves binding specificity, whereas the target compound’s chromene system may limit such applications .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Notable Properties/Activities Reference
Target Compound 3,4-Dihydro-2H-chromene 2,2-Dimethyl; N-methylaminomethyl Moderate lipophilicity, amine H-bonding
6-Ethyl-N-methyl-3-nitro-4-nitromethyl-4H-chromen-2-amine 4H-chromene 3-Nitro, 4-nitromethyl, 6-ethyl Anticancer, antiviral
α-Lapachone Benzo[g]chromene 5,10-Quinone Antifungal, redox-active
N-(2-Chlorobenzyl)-N-methylamine Benzylamine 2-Chloro High lipophilicity
AV-45 ([³H]Florbetapir) Pyridinylvinylpheny N-methylamine Amyloid-β imaging agent

Key Research Findings and Implications

  • Chromene Core : Derivatives with electron-withdrawing groups (e.g., nitro) exhibit enhanced bioactivity but may face stability challenges. The target compound’s dimethyl and amine groups balance reactivity and solubility .
  • Amine Functionality : N-Methylamine groups in analogs like AV-45 and N-(4-t-butylbenzyl)-N-methylformamide demonstrate versatility in drug design, impacting target binding and metabolic stability .
  • Heterocyclic vs. Chromene Systems : Pyridine-based compounds (e.g., N-[(6-chloropyridin-3-yl)methyl]-N-methylamine) prioritize electronic effects, while chromene derivatives offer rigid, planar structures for selective interactions .

Biological Activity

N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₉NO
  • Molecular Weight : 205.3 g/mol
  • CAS Number : 1424857-25-9
  • Structural Characteristics : The compound features a chromene moiety which is known for various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Properties

Recent studies have indicated that coumarin derivatives, including those similar to this compound, exhibit significant antimicrobial activity. For instance:

  • Activity Against Bacteria : Compounds with a similar structure have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 1 to 4 µg/mL for various strains .
CompoundMIC (µg/mL)Target Organism
21a1Bacillus cereus
21c1Staphylococcus aureus

Anticancer Activity

The potential anticancer properties of this compound are supported by research on related compounds. Studies involving coumarin derivatives have demonstrated:

  • Inhibition of Cancer Cell Lines : For example, certain coumarin derivatives have been tested against various cancer cell lines, yielding promising results. The growth inhibitory values (GI50) for some derivatives were significantly lower than standard chemotherapeutic agents, indicating their potential as effective anticancer agents .
Cell LineGI50 (µM)Comparison to Standard
MCF-73.18Superior
HeLa8.12Inferior

The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as NEK6 and NEK7. These kinases are overexpressed in various cancers and play critical roles in cell division and survival .
  • Molecular Interactions : Computational studies suggest that these compounds can interact with specific proteins involved in cancer pathways, potentially leading to apoptosis in cancer cells .

Study on Antimicrobial Activity

A study conducted on a series of coumarin derivatives demonstrated that modifications on the chromene structure could enhance antimicrobial effectiveness. The presence of electron-donating groups significantly improved activity against bacterial strains .

Study on Anticancer Effects

In another research effort focusing on breast cancer cell lines (MCF-7), it was found that certain coumarin analogues exhibited substantial cytotoxicity compared to traditional chemotherapeutics. The study highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the key synthetic routes for N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving:

Alkylation : Use of 3-chloro-3-methyl-1-butyne with NaOH/DMF at 60°C to form the chromene backbone .

Reductive Amination : Reaction of a chromenylmethyl intermediate with methylamine using diisobutylaluminum hydride (DIBAL) in toluene, yielding 39–89% .

Sulfonamide/Coupling Reactions : For derivatives, heteroarylsulfonyl chlorides or coupling reagents like HBTU are employed under reflux or room-temperature conditions .

  • Key Table :
StepReagents/ConditionsYield (%)
1NaOH, DMF, 60°C-
2DIBAL, toluene39–89
3Heteroarylsulfonyl chloride, TEA17–77

Q. How can spectroscopic methods characterize this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR identify methyl groups (δ 1.2–1.5 ppm for CH3_3), chromene protons (δ 6.5–7.5 ppm), and N-methyl signals (δ 2.2–2.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ for C14_{14}H19_{19}NO) .
  • IR : Stretching frequencies for C-O (chromene, ~1250 cm1^{-1}) and N-H (if present, ~3300 cm1^{-1}) .

Q. What purification techniques are effective for isolating this amine derivative?

  • Methodological Answer :
  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates polar byproducts .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals .
  • HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can reaction yields be optimized during reductive amination steps?

  • Methodological Answer :
  • Catalyst Selection : DIBAL offers superior selectivity over NaBH4_4 for sterically hindered amines (89% vs. <50% yield) .
  • Solvent Effects : Toluene enhances reaction efficiency compared to THF due to better solubility of intermediates .
  • Temperature Control : Reflux conditions (110°C) improve kinetics but require inert atmospheres to prevent oxidation .

Q. How do thermodynamic properties (e.g., entropy, enthalpy) influence the stability of this compound?

  • Methodological Answer : Gas-phase studies of analogous amines show:
  • ΔrS° : 114–134 J/mol·K (entropy loss during clustering) .
  • ΔrH° : ~37 kJ/mol for dimer formation, indicating moderate intermolecular interactions .
  • Stability Tips : Store under nitrogen at –20°C to prevent degradation via oxidation or hydrolysis .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., chromene vs. benzyl protons) .
  • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and bond angles .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR shifts within ±0.3 ppm accuracy .

Q. How is this compound applied in drug discovery or material science?

  • Methodological Answer :
  • Pharmacological Scaffolds : The chromene core is explored for serotonin receptor modulation; derivatives show IC50_{50} values <10 µM in vitro .
  • Molecularly Imprinted Polymers (MIPs) : N-methylamine groups enhance selectivity for catecholamines in analytical extractions (e.g., 95% recovery in urine samples) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across literature reports?

  • Methodological Answer : Variations arise from:
  • Impurity Profiles : Unoptimized step 1 (alkylation) generates side products that inhibit subsequent reactions .
  • Catalyst Batches : DIBAL from different suppliers shows ±15% activity due to residual moisture .
  • Scale Effects : Lab-scale (mg) vs. pilot-scale (g) reactions differ in heat/mass transfer, altering yields by 20% .

Avoided Commercial/Consumer Questions

  • Excluded topics: Pricing, bulk synthesis, industrial suppliers. Focus retained on academic methodology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine
Reactant of Route 2
Reactant of Route 2
N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine

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